2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-3-2-4-12-6(5)7(13)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTMCINJTQPHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734832 | |
| Record name | 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-54-8 | |
| Record name | 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
- Starting from 3-methylpyridin-2-amine or related pyridine derivatives.
- Reaction with trifluoroacetyl chloride or trifluoroacetic anhydride under controlled conditions.
- Use of bases such as pyridine or triethylamine to neutralize generated acid.
- Purification by extraction and chromatographic techniques.
This method is efficient for introducing the trifluoromethyl ketone group directly onto the pyridine ring adjacent to the nitrogen atom.
Multi-Step Synthesis via Imidazo[1,2-a]pyridine Intermediates (Method D from RSC Medicinal Chemistry)
A sophisticated synthetic route involves the use of imidazo[1,2-a]pyridine intermediates derived from substituted pyridin-2-amines. The key steps include amide coupling and subsequent transformations.
Detailed Procedure (Adapted from Method D)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq), corresponding acid (1.3 eq), EDCI (3 eq), pyridine solvent, 25 °C, 12 h | Amide coupling to introduce trifluoroacetyl group |
| 2 | Dilution with water, extraction with ethyl acetate, washing with brine, drying over Na2SO4, filtration | Work-up to isolate crude product |
| 3 | Purification by silica gel chromatography | Isolation of 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide |
This method yields the target compound as a yellow solid with moderate yields (~19%) and is characterized by NMR and LCMS techniques.
Synthesis via Smiles Rearrangement and Cyclization (From Pyrido[1,2-a]pyrimidine Studies)
A related approach, useful for trifluoromethyl-substituted pyridine derivatives, involves:
- Reaction of 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine with 2-chloroacetamide in dry DMF using potassium carbonate as base.
- Smiles rearrangement leads to intermediate amides.
- Further reaction with ethoxy methylene malonic diethyl ester (EMME) to form malonate derivatives.
- Cyclization in phosphorus oxychloride under conventional or microwave irradiation to afford trifluoromethyl-substituted pyrido[1,2-a]pyrimidine derivatives.
Though focused on related compounds, this sequence highlights the utility of Smiles rearrangement and cyclization in constructing trifluoromethylated heterocycles.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The amide coupling method (Method D) provides a reliable route to trifluoroacetamide derivatives of pyridinyl imidazopyridines, with characterization by ^1H NMR showing aromatic proton signals consistent with the structure.
- Microwave-assisted cyclization significantly improves yields and reduces reaction times in the synthesis of trifluoromethyl-substituted heterocycles, demonstrating the advantage of modern synthetic techniques.
- Catalytic hydrogenation methods, while focused on related trifluoromethyl ketones, highlight the potential for enantioselective synthesis of chiral derivatives, which could be adapted for functionalized pyridinyl ketones.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonyl Group
The ketone group undergoes nucleophilic additions or reductions due to the electron-deficient nature of the carbonyl carbon, amplified by the trifluoromethyl group’s −I effect.
Key Reactions:
-
Reduction to Alcohol :
The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:Yields depend on steric hindrance from the pyridine ring’s substituents.
-
Grignard Additions :
Organometallic reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. The trifluoromethyl group stabilizes the intermediate alkoxide.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. The 3-methyl group acts as a weak meta-director, while the trifluoroacetyl group at position 2 exerts a strong para-directing effect.
Observed Reactions:
-
Nitration :
Occurs predominantly at the para position relative to the trifluoroacetyl group (position 5 of the pyridine ring) under mixed acid conditions (HNO₃/H₂SO₄). -
Halogenation :
Bromination or chlorination favors position 5, facilitated by Lewis acids like FeBr₃ .
Oxidation and Side-Chain Reactions
-
Oxidation Resistance :
The trifluoromethyl group stabilizes the ketone against further oxidation, unlike non-fluorinated analogs . -
Methyl Group Functionalization :
The 3-methyl substituent can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
Coupling and Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives at position 5 | 60–75% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aminated pyridine at position 5 | 50–65% |
Mechanistic Insights
-
Nucleophilic Attack :
The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic additions . -
Aromatic Reactivity :
DFT calculations suggest that the trifluoroacetyl group deactivates the pyridine ring but directs incoming electrophiles to position 5 through resonance effects .
Stability and Side Reactions
Scientific Research Applications
Overview
2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone (CAS No. 1060801-54-8) is an organic compound characterized by its trifluoromethyl group and a pyridine ring. This structure imparts unique chemical properties that make it valuable in various fields, particularly in scientific research and industrial applications.
Scientific Research Applications
The applications of 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Research : Compounds with similar structures have shown potential anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cellular stress and death.
- Biochemical Probes : The compound is being investigated for its ability to interact with specific enzymes and receptors, making it a candidate for developing biochemical probes.
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of synthesized compounds .
- Synthesis of Agrochemicals : It is utilized in the development of novel agrochemicals, contributing to advancements in agricultural chemistry .
Material Science
- Development of Novel Materials : The unique properties of the compound allow it to be used in creating new materials with specific functionalities, particularly in coatings and polymers .
Case Studies
Several studies highlight the applications and efficacy of 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone:
Case Study 1: Anticancer Activity
A study explored the anticancer potential of related compounds, demonstrating that modifications to the pyridine ring can significantly enhance biological activity. The introduction of a trifluoromethyl group was found to improve metabolic stability and lipophilicity, which are crucial for bioavailability in therapeutic applications.
Case Study 2: Synthesis Pathways
Research on synthetic routes has revealed efficient methods for producing this compound. One notable method involves the reaction of 3-methylpyridine with trifluoroacetyl chloride under controlled conditions, yielding high purity products suitable for further research applications .
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoroethanone moiety is commonly paired with aromatic or heteroaromatic systems. Key structural variations include:
- Substituent position on the pyridine ring: Pyridin-2-yl vs. pyridin-3-yl derivatives (e.g., 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride, CAS 1588441-22-8) influence electronic distribution and steric interactions .
- Nature of substituents: Methyl, chloro, methoxy, or phenyl groups alter lipophilicity, solubility, and reactivity. For example, 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9) exhibits enhanced electrophilicity due to the electron-withdrawing chlorine atom .
Physical Properties
Notes:
- Methyl-substituted pyridines (e.g., 5-methylpyridin-2-yl) generally exhibit higher lipophilicity than halogenated analogs, impacting solubility and bioavailability .
- Triazole-linked trifluoroethanones (e.g., from ) demonstrate higher synthetic yields (80–85%) compared to naphthyl derivatives (65%), likely due to better compatibility with click chemistry protocols .
Research Findings and Trends
- Catalytic Applications: Acid-switchable protocols () enable scalable synthesis of trifluoroethanones, improving atom economy .
- Structural Tuning : Ancillary chelate modifications (e.g., pyrimidine or triazole linkages) optimize metal-binding properties in coordination chemistry .
Biological Activity
2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanone (CAS No. 1060801-54-8) is a fluorinated ketone with a unique chemical structure that has garnered attention for its potential biological activities. Its molecular formula is C8H6F3NO, and it possesses a molecular weight of 189.13 g/mol . This compound's trifluoromethyl group contributes to its distinctive properties, making it a subject of interest in medicinal chemistry and pharmacology.
The compound features a trifluoromethyl group attached to the carbonyl carbon, which significantly influences its reactivity and biological interactions. The presence of the pyridine ring also suggests potential interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C8H6F3NO |
| Molecular Weight | 189.13 g/mol |
| CAS Number | 1060801-54-8 |
| Synonyms | Trifluoroacetophenone derivative |
Research indicates that 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone exhibits various biological activities, primarily due to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve cellular permeability and bioavailability.
Case Studies and Findings
- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains. The presence of the pyridine ring is hypothesized to enhance these effects through interaction with bacterial enzymes .
- Enzyme Inhibition : Preliminary findings suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on branched-chain amino acid transaminases (BCAT), which are critical in amino acid metabolism .
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The mechanism is believed to involve modulation of oxidative stress pathways .
Safety and Toxicology
While the biological activities of 2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanone are promising, safety assessments are crucial. Toxicological studies indicate potential hazards associated with exposure; hence, appropriate safety measures should be implemented when handling this compound .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Minimizes side reactions | |
| Catalyst Concentration | 5–10 mol% | Balances rate vs. cost | |
| Purification Method | C18 HPLC | Removes polar impurities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
